molecular formula C20H21N5O B2525851 N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 351337-22-9

N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B2525851
CAS No.: 351337-22-9
M. Wt: 347.422
InChI Key: UZZHGEWFVOTYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Substituent Analysis

The IUPAC name This compound reflects the compound’s three core components:

  • Guanidine Backbone : The central nitrogen-rich structure (HN=C(NH₂)₂), acting as a bidentate ligand.
  • 4-Benzyloxyphenyl Group : A phenyl ring substituted at the para position with a benzyloxy (-OCH₂C₆H₅) group.
  • 4,6-Dimethylpyrimidin-2-yl Group : A pyrimidine ring with methyl groups at positions 4 and 6 and a nitrogen atom at position 2.

Table 1: Key Structural Components and Their Functional Roles

Component Position Functional Role
Guanidine Central Bidentate ligand, resonance stabilization
4-Benzyloxyphenyl N-substituent Aromatic stability, potential π-π interactions
4,6-Dimethylpyrimidin-2-yl N'-substituent Electron-donating methyl groups, steric effects

The benzyloxyphenyl group enhances lipophilicity, while the dimethylpyrimidine moiety introduces steric and electronic influences.

Structural Validation via Spectroscopic Data

The compound’s structure is confirmed through its InChIKey (UZZHGEWFVOTYDT-UHFFFAOYSA-N) and SMILES string (CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C) . Key spectral features include:

  • 1H NMR : Peaks corresponding to aromatic protons (δ 7.0–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm).
  • 13C NMR : Signals for carbonyl carbons (δ ~160 ppm) and aromatic carbons (δ ~120–150 ppm).

Historical Development of Guanidine-Based Compounds

Origins of Guanidine Chemistry

Guanidine (HN=C(NH₂)₂) was first isolated in 1861 by Adolph Strecker from guanine in Peruvian guano. Its synthesis involves:

  • Oxidative Degradation : Strecker’s method used guanine-derived guanidine.
  • Thermal Decomposition : Modern industrial routes utilize ammonium thiocyanate or dicyandiamide.

Table 2: Historical Milestones in Guanidine Synthesis

Method Key Reaction Year Reference
Oxidative degradation Guanine → Guanidine 1861 Strecker
Thermal decomposition NH₄SCN → Guanidine 1900s Industrial processes
Rathke Synthesis Isothiouronium salts + amines 20th century Rathke

Evolution of Guanidine Derivatives

Guanidine derivatives gained prominence in pharmaceuticals (e.g., metformin for diabetes) and industrial applications (e.g., guanidinium nitrate in propellants). The compound extends this legacy by incorporating pyrimidine and aryl ether groups, suggesting potential bioactivity or catalytic utility.

Position Within Pyrimidine Derivative Classification Systems

Pyrimidine Core and Substitution Patterns

Pyrimidines are six-membered heterocycles with nitrogen atoms at positions 1 and 3. The 4,6-dimethylpyrimidin-2-yl group in this compound introduces:

  • Electron-Donating Methyl Groups : Enhancing aromatic stability and reactivity.
  • Positional Substitution : The amino group at position 2 facilitates conjugation with the guanidine moiety.

Table 3: Pyrimidine Classification and Functional Implications

Feature Description Impact
Core structure 1,3-diazine ring Aromaticity, planarity
4,6-Dimethyl substitution Electron-donating groups Increased electrophilicity at C2
N2-substituent Guanidine linkage Bidentate coordination potential

Comparative Analysis with Related Pyrimidine Derivatives

The compound’s pyrimidine moiety aligns with 2-substituted pyrimidines , a class used in antiviral and anticancer agents. Unlike simpler pyrimidines (e.g., thymine), its substituents enable:

  • Enhanced Solubility : Due to the benzyloxyphenyl group.
  • Steric Hindrance : From methyl groups, influencing molecular packing.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHGEWFVOTYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Guanidine Core Formation

Guanylation of 4-(Benzyloxy)aniline Precursors

The guanidine core is typically constructed via nucleophilic substitution between 4-(benzyloxy)aniline and a pyrimidine-containing electrophile. In a representative protocol, 4-(benzyloxy)aniline undergoes guanylation using Boc-protected S-methylisothiourea in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields a protected intermediate, which is subsequently benzylated using benzyl bromide under alkaline conditions (Scheme 1). Final deprotection with TFA affords the target compound in 68–72% yield.

Reaction Conditions:

  • Temperature: 0–25°C (guanylation), 80°C (benzylation)
  • Solvent: Dichloromethane (guanylation), Dimethylformamide (benzylation)
  • Catalysts: Triethylamine (1.5 equiv), Potassium carbonate (2.0 equiv)

Alternative Pathway: Direct Coupling of Preformed Guanidines

A second approach involves pre-synthesizing 4,6-dimethylpyrimidin-2-amine and reacting it with 4-(benzyloxy)phenyl isocyanate in acetonitrile. Though less common, this method avoids multi-step protection/deprotection sequences but suffers from lower yields (45–50%) due to competing urea formation.

Stepwise Preparation Methodology

Starting Materials and Reagents

Component Specification Source
4-(Benzyloxy)aniline ≥98% purity, stored under N₂ Sigma-Aldrich
4,6-Dimethylpyrimidin-2-amine HPLC-grade, moisture-sensitive TCI Chemicals
Boc-S-methylisothiourea 95% purity, stabilized with BHT Combi-Blocks

Detailed Synthetic Procedure

Step 1: Guanylation of 4-(Benzyloxy)aniline
  • Dissolve 4-(benzyloxy)aniline (10 mmol) in anhydrous DCM (50 mL).
  • Add Boc-S-methylisothiourea (12 mmol) and TEA (15 mmol) dropwise at 0°C.
  • Stir for 12 h at 25°C, then concentrate under reduced pressure.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to obtain the Boc-protected intermediate.
Step 2: Benzylation of the Pyrimidine Moiety
  • Suspend the intermediate (8 mmol) in DMF (30 mL).
  • Add 4,6-dimethylpyrimidin-2-yl chloride (9.6 mmol) and K₂CO₃ (16 mmol).
  • Heat at 80°C for 6 h, then pour into ice-water.
  • Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.
Step 3: Deprotection and Final Isolation
  • Treat the crude product with TFA:DCM (1:1 v/v, 20 mL) for 2 h.
  • Neutralize with saturated NaHCO₃, extract with DCM, and evaporate.
  • Recrystallize from ethanol/water (4:1) to yield white crystals.

Industrial-Scale Production Considerations

The Mitsui Toatsu guanidine synthesis patent highlights challenges in scaling guanidine derivatives. Key adaptations for N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine include:

  • Continuous Flow Reactors: Minimize exothermic risks during benzylation.
  • Solvent Recovery Systems: DCM and DMF are recycled via fractional distillation.
  • Waste Stream Management: TFA is neutralized with Ca(OH)₂ to form non-hazardous CaF₂.

Analytical Characterization Data

Technique Key Findings Reference
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.28 (m, 9H, Ar-H), 2.33 (s, 6H, CH₃)
HPLC-PDA Purity 99.1%, tₖ = 6.72 min (C18, 70% MeOH)
HRMS (ESI+) m/z 348.1821 [M+H]⁺ (calc. 348.1824)

Yield Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis: Adding tetrabutylammonium bromide (TBAB) increases benzylation yields to 78%.
  • Microwave Assistance: Reducing reaction times from 6 h to 45 min while maintaining yields at 70%.

Solvent Effects

Solvent Guanylation Yield Benzylation Yield
Dichloromethane 72%
Acetonitrile 65% 68%
THF 58% 62%

Data adapted from large-scale screening in.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Nitro group reduction results in the formation of aniline derivatives.

    Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrimidines, including N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, exhibit anticancer properties. A study synthesized 25 derivatives containing a guanidine moiety and evaluated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Some compounds demonstrated significant cytotoxicity, suggesting the potential for development as chemotherapeutic agents .

Antimicrobial and Anti-inflammatory Activities

Pyrimidine derivatives have also been reported to possess antimicrobial and anti-inflammatory properties. In one study, compounds with similar structures were evaluated for their ability to inhibit bacterial growth and reduce inflammation. The results indicated that certain derivatives exhibited promising activity against specific strains of bacteria and inflammatory markers .

Case Study 1: Synthesis and Evaluation of Anthelmintic Activity

A study focused on synthesizing 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, including compounds similar to this compound. The synthesized compounds were screened for anthelmintic activity, revealing that specific substitutions on the phenyl ring significantly enhanced efficacy against helminth infections. This underscores the importance of structural modifications in optimizing biological activity .

Case Study 2: Inhibition of Aurora Kinase A

In another investigation, derivatives of 4,6-diphenylpyrimidin-2-amine were designed to inhibit Aurora kinase A, an important target in cancer therapy. The study demonstrated that the incorporation of guanidine moieties improved the inhibitory effects on this kinase, highlighting the relevance of this compound as a scaffold for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can facilitate binding to hydrophobic pockets, while the dimethylpyrimidinyl moiety can interact with nucleophilic sites. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R₁/R₂) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine R₁ = 4-(benzyloxy)phenyl, R₂ = 4,6-dimethylpyrimidin-2-yl Not explicitly listed ~300–350 (estimated) Hypothesized enhanced lipophilicity due to benzyloxy group
N-Biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine R₁ = biphenyl-2-yl, R₂ = 4,6-dimethylpyrimidin-2-yl C₁₉H₁₉N₅ 317.40 Pharmaceutical applications (exact use unspecified)
N-(2,4-Difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine R₁ = 2,4-difluorophenyl, R₂ = 4,6-dimethylpyrimidin-2-yl C₁₃H₁₃F₂N₅ 277.28 Potential halogen-mediated bioactivity (e.g., kinase inhibition)
N-(4-Hydroxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine R₁ = 4-hydroxyphenyl, R₂ = 4,6-dimethylpyrimidin-2-yl C₁₃H₁₅N₅O 257.29 Increased solubility due to phenolic -OH; boiling point: 458.2°C
N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(phenylthio)phenyl]guanidine R₁ = 2-(phenylthio)phenyl, R₂ = 4,6-dimethylpyrimidin-2-yl C₁₉H₁₉N₅S 349.45 Sulfur-containing substituent may enhance redox activity; classified as irritant

Key Trends and Functional Insights

Fluorinated derivatives (e.g., 2,4-difluorophenyl, 277.28 g/mol ) balance lipophilicity with metabolic stability, a common strategy in drug design.

Electronic Effects: Electron-withdrawing groups (e.g., -F in , -SPh in ) may modulate the guanidine’s basicity and interaction with biological targets.

Hazard and Reactivity :

  • Compounds with sulfur substituents (e.g., phenylthio group in ) are classified as irritants, suggesting handling precautions are necessary.

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: The biphenyl-2-yl analogue (317.40 g/mol ) is explicitly noted for pharmaceutical use, though mechanistic details are unspecified. This highlights the scaffold’s versatility in drug discovery.
  • Building Block Utility : Derivatives like N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine (181.19 g/mol ) serve as synthons for further functionalization, emphasizing the scaffold’s role in combinatorial chemistry.

Biological Activity

N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 351337-22-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C20_{20}H21_{21}N5_5O
  • Molar Mass: 347.41 g/mol
  • Boiling Point: 530.4 ± 52.0 °C (predicted)
  • Density: 1.20 ± 0.1 g/cm³ (predicted)
  • pKa: 6.35 ± 0.10 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Methicillin-resistant S. aureus (MRSA)1.0

These findings suggest that the compound may serve as a potent lead for developing new antibiotics, particularly against resistant strains like MRSA .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell division processes, specifically targeting the FtsZ protein, which plays a crucial role in bacterial cytokinesis .

Structure-Activity Relationship (SAR)

The structure of this compound enables significant interactions with biological targets due to its guanidine moiety and the benzyloxy substitution pattern. Variations in substituents on the aromatic rings have been systematically studied to optimize antibacterial activity.

Key Findings from SAR Studies:

  • Substituent Effects: The presence of electron-donating groups on the aromatic ring enhances antibacterial potency.
  • Chain Length Variations: Modifications in the linker between the guanidine and the aromatic system have shown to affect bioavailability and potency.
  • Analog Development: Several analogs have been synthesized to explore the effects of different substitutions on antimicrobial activity .

Case Studies

Case Study 1: Efficacy against MRSA
A recent study evaluated the efficacy of this compound in a murine model of MRSA infection. The compound demonstrated significant reductions in bacterial load compared to controls, indicating its potential for treating resistant infections .

Case Study 2: In Vitro Toxicity Assessment
In vitro toxicity assays were conducted to assess the safety profile of the compound. Results indicated low cytotoxicity across several human cell lines, supporting its potential for therapeutic applications without significant adverse effects .

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns on the pyrimidine and benzyloxyphenyl rings. Aromatic protons typically appear at δ 6.8–8.2 ppm, while pyrimidine methyl groups resonate near δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~393.4 g/mol) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
  • X-ray Crystallography: Resolves ambiguous stereochemistry or hydrogen-bonding networks in solid-state structures .

How do substituents on the aromatic rings influence the compound’s reactivity and biological activity?

Q. Advanced Structure-Activity Relationships

  • Benzyloxy Group: The electron-donating benzyloxy moiety enhances lipophilicity, improving membrane permeability. However, steric bulk may reduce binding affinity to planar enzyme active sites .
  • Pyrimidine Methyl Groups: 4,6-Dimethyl substitution on the pyrimidine ring increases metabolic stability by hindering oxidative degradation .
  • Electron-Withdrawing Effects: Fluorine or nitro substituents (if introduced) can modulate electronic properties, altering hydrogen-bonding interactions with targets like kinases or GPCRs .
    Experimental Validation:
  • Compare IC₅₀ values of analogs in enzyme inhibition assays.
  • Use computational docking (e.g., AutoDock Vina) to predict substituent effects on binding .

What strategies can resolve contradictions in reported biological activities across studies?

Advanced Data Contradiction Analysis
Discrepancies in biological data (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
  • Target Isoforms: Variability in enzyme isoforms (e.g., kinase mutants) across cell lines .
  • Metabolic Interference: Metabolites of the compound may exhibit off-target effects in vivo but not in vitro .
    Resolution Workflow:

Standardize assay protocols (e.g., ATP concentration in kinase assays).

Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Conduct metabolite profiling (LC-MS/MS) to identify active derivatives .

How to design experiments to elucidate the mechanism of action involving enzyme or receptor interactions?

Q. Advanced Mechanistic Studies

  • Competitive Inhibition Assays: Use substrate analogs (e.g., ATP for kinases) to test reversibility. A shift in IC₅₀ with increasing ATP suggests competitive binding .
  • Thermal Shift Assay (TSA): Monitor protein melting temperature (Tm) changes upon compound binding to confirm direct interaction .
  • Site-Directed Mutagenesis: Introduce mutations in suspected binding residues (e.g., catalytic lysine in enzymes) to assess activity loss .
  • Cellular Pathway Analysis: RNA-seq or phosphoproteomics can identify downstream effectors in treated cells .

What computational methods assist in predicting interaction sites with biological targets?

Q. Advanced Computational Modeling

  • Molecular Dynamics (MD) Simulations: Simulate compound-protein interactions over 100+ ns to identify stable binding conformers. For example, Taq polymerase/PGO studies revealed key hydrogen bonds stabilizing complexes .
  • Free Energy Perturbation (FEP): Quantify binding energy contributions of substituents to guide analog design .
  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors/donors) using tools like Schrödinger’s Phase .
    Validation: Cross-check predictions with experimental mutagenesis data or cryo-EM structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.